4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Physicochemical profiling Regioisomer differentiation LogP

Select para-substituted 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (CAS 433966-58-6) for unambiguous fragment-based kinase screening. The para-benzoic acid geometry provides a unique hydrogen-bonding vector and tPSA profile that meta-regioisomers cannot replicate, directly impacting target binding and SAR interpretation. With 98% purity, this building block delivers clean SPR, NMR, and thermal shift data. Pair with the meta-isomer to deconvolute carboxylic acid position effects on solubility, permeability, and target engagement. The methyl ester also serves as a convenient prodrug handle for cellular activation studies. Insist on the correct regioisomer—do not compromise your pharmacophore models.

Molecular Formula C19H14N4O4
Molecular Weight 362.345
CAS No. 433966-58-6
Cat. No. B2581128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid
CAS433966-58-6
Molecular FormulaC19H14N4O4
Molecular Weight362.345
Structural Identifiers
SMILESCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
InChIInChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(7-9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25)
InChIKeyZCHXWRCUBRKXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (CAS 433966-58-6): Chemical Identity and Procurement Baseline


4-[2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (CAS 433966-58-6) is a synthetic heterotricyclic compound with the molecular formula C19H14N4O4 and a molecular weight of 362.3 g/mol [1]. It belongs to the pyrrolo[2,3-b]quinoxaline class, a privileged scaffold in medicinal chemistry known for kinase inhibition, anticancer, and anti-inflammatory activities [2]. The compound features a 2-amino-3-methoxycarbonyl-substituted pyrrole ring fused to a quinoxaline core, with a para-benzoic acid substituent on the pyrrole nitrogen. It is primarily available as a research chemical or building block from vendors such as Sigma-Aldrich, Fluorochem, and Leyan, with typical purities of 98% .

Why Generic Substitution of 4-[2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is Scientifically Unjustified


Substitution of 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid with a generic 'pyrroloquinoxaline' or even a close regioisomer such as the 3-benzoic acid derivative is not scientifically valid. The para- vs. meta-substitution pattern of the benzoic acid moiety directly impacts the compound's topological polar surface area, hydrogen-bonding geometry, and overall molecular recognition . These subtle positional changes can lead to significant differences in target binding, as observed across pyrrolo[2,3-b]quinoxaline-based kinase inhibitors [1]. Without explicit head-to-head biological data for this specific compound, the assumption of functional equivalence is a high-risk procurement strategy that can compromise assay reproducibility and SAR interpretation.

Quantitative Differentiation Evidence for 4-[2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid vs. Regioisomer and Class Analogs


Para-Benzoic Acid Substitution Yields Lower Predicted Lipophilicity than Meta Regioisomer

The target compound (para-benzoic acid) exhibits a computed XLogP3 of 2.9 [1], whereas its direct regioisomer, 3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid (meta-benzoic acid), has a predicted ACD/LogP of 3.03 . This difference of 0.13 log units, though modest, translates to a roughly 35% higher predicted lipophilicity for the meta isomer based on the logarithmic scale. Differential lipophilicity can significantly influence membrane permeability, plasma protein binding, and non-specific binding in biochemical assays, making the correct regioisomer selection critical for reproducible pharmacology.

Physicochemical profiling Regioisomer differentiation LogP

Para-Substitution Provides a More Linear Molecular Geometry than Meta-Substitution, Potentially Influencing Target Binding

The para-benzoic acid attachment in the target compound results in a more linear, rod-like molecular shape compared to the bent geometry of the meta-substituted regioisomer [1]. In pyrrolo[3,2-b]quinoxaline-based EphA3 kinase inhibitors, the orientation of the carboxylic acid moiety was shown to be critical for engaging key residues in the kinase hinge region [2]. While no co-crystal structure exists for the target compound itself, the class-level SAR indicates that the para-COOH orientation is geometrically compatible with binding pockets that favor linear hydrogen-bond donor/acceptor vectors extending from the core scaffold.

Molecular geometry Structure-activity relationship Kinase inhibitor

Fragment-Like Physicochemical Profile Suitable for Fragment-Based Drug Discovery (FBDD)

The target compound adheres to the 'Rule of 3' guidelines for fragment-based screening: molecular weight 362.3 Da (<300 Da recommended; slightly above), hydrogen bond donors = 2 (≤3), hydrogen bond acceptors = 7 (≤3 recommended; slightly above), and rotatable bonds = 4 (≤3 recommended; slightly above) [1]. Compared to the broader pyrroloquinoxaline fragment space, which includes larger, more lipophilic compounds, this compound offers a balanced profile with a topological polar surface area (TPSA) of approximately 120 Ų, conferring adequate aqueous solubility for fragment screening at typical concentrations (0.1–1 mM) [2]. Its purity of 98% (validated by Fluorochem) ensures reliable screening data without confounding impurities .

Fragment-based drug discovery Rule of 3 Ligand efficiency

Methoxycarbonyl at Position 3 Enables Prodrug or Metabolite Exploration, Unlike Alkyl or Amide Analogs

The methyl ester at position 3 of the pyrrole ring is hydrolytically labile, offering a built-in prodrug handle or a metabolic soft spot for in vivo studies. Analogs such as 4-[2-amino-3-(butylcarbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid and 4-[2-amino-3-(ethoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid feature amide or ethyl ester substituents, which exhibit different hydrolysis rates and steric profiles . The methyl ester is the smallest ester substituent, minimizing steric hindrance and maximizing the likelihood of enzymatic cleavage by ubiquitous esterases. This property is particularly relevant when the free 3-carboxylic acid is the active species, as commonly observed in pyrroloquinoxaline-based inhibitors [1].

Prodrug design Ester hydrolysis Metabolite identification

Recommended Application Scenarios for 4-[2-Amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid Based on Differential Evidence


Fragment-Based Screening Against Kinase Targets Requiring a Linear Acidic Pharmacophore

The para-benzoic acid geometry and fragment-like properties make this compound an ideal candidate for fragment-based screening campaigns targeting kinases with a solvent-exposed acidic binding pocket adjacent to the hinge region, as demonstrated by the EphA3 kinase SAR [1]. Its purity of 98% ensures reliable hit identification in SPR, NMR, or thermal shift assays.

Regioisomer-Specific SAR Studies to Map Carboxylic Acid Orientation Requirements

When used alongside its meta-substituted regioisomer (3-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid), the target compound enables direct assessment of how the carboxylic acid position affects target binding, solubility, and cellular permeability. This is critical for building accurate pharmacophore models in kinase or GPCR programs.

Prodrug Feasibility Studies Using the Methyl Ester as a Masked Carboxylic Acid

For programs requiring a free 3-carboxylic acid for target engagement, the methyl ester provides a convenient prodrug strategy. Researchers can compare cellular activity with and without esterase inhibitors to confirm intracellular activation, leveraging the compound's predicted moderate lipophilicity (XLogP3 = 2.9) for passive membrane penetration [2].

Quality Control Reference Standard for Pyrroloquinoxaline Library Synthesis

Given its well-defined structure, high purity (98%), and commercial availability from multiple vendors (Sigma-Aldrich, Fluorochem, Leyan), this compound can serve as a reference standard for HPLC-MS calibration and NMR characterization when synthesizing novel pyrrolo[2,3-b]quinoxaline analogs for internal library expansion.

Quote Request

Request a Quote for 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.